molecular formula C8H7NO3 B1677836 Oxanilic acid CAS No. 500-72-1

Oxanilic acid

Cat. No.: B1677836
CAS No.: 500-72-1
M. Wt: 165.15 g/mol
InChI Key: PQJZHMCWDKOPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Oxanilic acid, also known as Oxolinic acid, is a quinolone antibiotic . The primary target of this compound is the enzyme DNA gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the prevention of bacterial growth .

Mode of Action

This compound interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition prevents the supercoiling of bacterial DNA, a critical step in DNA replication . As a result, bacterial growth is halted .

Biochemical Pathways

It is known that the compound interferes with dna replication in bacteria by inhibiting dna gyrase . This disruption in DNA replication prevents the bacteria from multiplying, thereby controlling the spread of the infection .

Pharmacokinetics

It is known that after oral administration, this compound is rapidly absorbed from the gastrointestinal tract . Peak serum concentrations of the unconjugated drug are reached in two to four hours . A two-phase elimination pattern has been observed in humans after repeated dosing .

Result of Action

The inhibition of DNA gyrase by this compound leads to the prevention of bacterial DNA replication . This results in the cessation of bacterial growth and the control of bacterial infections . Additionally, this compound also acts as a dopamine reuptake inhibitor and has stimulant effects in mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Furthermore, the presence of other substances, such as other medications or food, can also impact the absorption and effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Oxanilic acid is involved in various biochemical reactions. It is a metabolite of the herbicide metolachlor . The degradation of metolachlor in soil leads to the formation of this compound

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-studied. It is known that this compound can influence cell function. For example, in microbial fuel cells, this compound has been shown to enhance the degradation of organic compounds

Temporal Effects in Laboratory Settings

It is known that this compound is a degradation product of metolachlor, suggesting that it may be stable over time

Metabolic Pathways

This compound is involved in the metabolic pathway of 2-oxocarboxylic acids This pathway includes various metabolites such as pyruvate, 2-oxobutanoate, oxaloacetate, and 2-oxoglutarate

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxanilic acid can be synthesized through the reaction of aniline with oxalic acid. The process involves the formation of an intermediate, which is then hydrolyzed to yield this compound. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize production efficiency while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Oxanilic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the aniline moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Amines and related compounds are typically formed.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

Oxanilic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Oxalic Acid: A simpler dicarboxylic acid with similar reactivity.

    Aniline: The parent compound of the aniline moiety in oxanilic acid.

    Phenylacetic Acid: Shares structural similarities but differs in reactivity and applications.

Uniqueness: this compound is unique due to its combination of a carboxylic acid group and an aniline moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-anilino-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-7(8(11)12)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJZHMCWDKOPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060105
Record name 2-Oxo-2-(phenylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Matrix Scientific MSDS]
Record name Oxanilic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21409
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

500-72-1
Record name Oxanilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxanilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXANILIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-oxo-2-(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Oxo-2-(phenylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxanilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136B46378D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of KOH (1.68 g, 30 mmol) in water (25 mL) and MeOH (25 mL) was added to Intermediate 1 (5.8 g, 30 mmol), and the resulting mixture was stirred for 18 hours at room temperature. The reaction was diluted with water, then extracted with EtOAc. The aqueous layer was cooled in an ice bath, acidified with 1N HCl, extracted with EtOAc, dried (Na2SO4), and concentrated in vacuo to provide 3.8 g (77%) of a colorless solid. 1H NMR (DMSO-d6) δ: 7.1–7.8 (m, 6H), 10.5 (s, 1H); MS ES+m/e 166.0 (p+1), ES−m/e 164.1 (p−1). Anal. Calcd for C8H7NO3: C, 58.18; H, 4.27; N, 8.48. Found: C, 57.99; H, 4.25; N, 8.46.
Name
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

Ethyl oxanilate 83 (Aldrich, 1.0 g, 1.0 eq) in 12 mL of THF was treated dropwise with a 1N NaOH solution (5.70 mL, 1.1 eq) resulting in a white precipitate. After stirring for 3 hours at RT, 0.5N HCl and ethyl acetate were added, the organic layer separated, washed with 0.5N HCl and brine and then dried over sodium sulfate, filtered, and concentrated to give 712 mg (68%) of N-phenyl oxalamic acid 84 as a white solid with consistent analytical data. FIA M+H=166.0, M−H=163.9; 1H NMR (DMSO-d6) δ 10.70 (s, 1H), 7.75 (m, 2H), 7.35 (m, 2H), 7.15 (m, 1H) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxanilic acid
Reactant of Route 2
Reactant of Route 2
Oxanilic acid
Reactant of Route 3
Reactant of Route 3
Oxanilic acid
Reactant of Route 4
Reactant of Route 4
Oxanilic acid
Reactant of Route 5
Reactant of Route 5
Oxanilic acid
Reactant of Route 6
Reactant of Route 6
Oxanilic acid
Customer
Q & A

Q1: What are oxanilic acids primarily studied for in a biological context?

A1: Oxanilic acid esters and N-heteroaryl oxamic acid esters have demonstrated antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) test. []

Q2: How does the esterification of the this compound moiety affect its oral activity?

A2: Hydrolysis of the ester from the oxanilic ester moiety leads to a loss of oral activity. []

Q3: How do this compound derivatives, specifically WP-871, interact with mast cells to exert anti-allergic effects?

A3: WP-871, a metabolite of the antiallergic drug tazanolast, inhibits the release of histamine from rat mast cells. It achieves this by:

  • Dose-dependently inhibiting compound 48/80-induced histamine release. []
  • Inhibiting compound 48/80-induced calcium uptake into mast cells. []
  • Suppressing compound 48/80-induced protein kinase C translocation. []
  • Inhibiting inositol trisphosphate production. []

Q4: Does WP-871 influence cAMP levels in mast cells?

A4: No, WP-871 does not appear to affect cAMP content in mast cells. []

Q5: What is the role of the this compound moiety in the antiallergic activity of tazanolast (WP-833)?

A5: Research suggests that the this compound moiety plays a crucial role in the antiallergic effects of tazanolast. Its metabolite, 3'-(1H-tetrazol-5-yl)this compound (MTCC), demonstrates comparable activity to WP-833 in inhibiting rat and guinea pig homologous passive cutaneous anaphylaxis (PCA). []

Q6: How does the butyl ester group in tazanolast (WP-833) contribute to its efficacy?

A6: While MTCC exhibits similar activity to WP-833, it requires a six-fold higher dose for comparable efficacy when administered orally. This suggests that the butyl ester group in WP-833 significantly enhances its absorption from the gastrointestinal tract. [, ]

Q7: What are the metabolic pathways of 4-bromoaniline and 4-bromoacetanilide in rats, and how do they relate to this compound?

A8: Studies in rats show that both 4-bromoaniline and its N-acetanilide are metabolized similarly. 2-amino-5-bromophenylsulphate is the primary metabolite, with several others showing modification of the N-acetyl group. Interestingly, an unusual N-oxanilic acid metabolite was identified, highlighting the potential for this compound formation in the metabolic pathways of these compounds. []

Q8: Are this compound derivatives of herbicides commonly found in the environment?

A9: Yes, this compound derivatives, specifically those of chloroacetanilide herbicides like metolachlor, acetochlor, and alachlor, are frequently detected in environmental samples. [, , , , , , ]

Q9: Why are chloroacetanilide herbicide degradation products, such as oxanilic acids, significant in environmental monitoring?

A10: These degradation products, including oxanilic acids, often persist in the environment for extended periods, sometimes exceeding the persistence of the parent herbicides. Their presence can indicate past herbicide use and potential long-term impacts on water quality. [, , , , , , , ]

Q10: How do the concentrations of chloroacetanilide herbicide degradation products, including oxanilic acids, compare to their parent compounds in groundwater?

A11: Studies in Iowa have shown that the sulfonic and this compound metabolites of chloroacetanilide herbicides are often found at much higher concentrations in groundwater compared to their parent compounds. []

Q11: What is the significance of detecting neutral chloroacetamide herbicide degradates in environmental samples?

A12: While ionic degradation products like oxanilic acids are frequently monitored, neutral degradates are often overlooked. Research in the Chesapeake Bay revealed the presence of various neutral chloroacetamide degradates, often at higher concentrations than the parent compounds. This highlights their potential as environmental contaminants and the need for further investigation. []

Q12: Are there analytical methods available to specifically detect and quantify this compound derivatives of herbicides in environmental matrices?

A13: Yes, analytical methods have been developed for the detection and quantification of this compound derivatives of herbicides in various matrices like water and soil. These methods typically involve solid-phase extraction followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). [, , , , , ]

Q13: How are oxanilic acids typically synthesized?

A14: A common method involves reacting an aniline derivative with an oxalyl halide (like oxalyl chloride) or an oxalic acid ester. [, , ] For example, ethyl and phenyl oxanilates can be synthesized from N-(2-bromobenzyl)anilines by reacting them with oxalyl chloride monoethyl and monophenyl esters, respectively. []

Q14: Can solid-phase synthesis be used for the preparation of this compound derivatives?

A15: Yes, solid-phase synthesis using oxalic acid as a linker on Wang resin allows the efficient synthesis of N-aryloxamic acids. This method has proven particularly useful for the rapid synthesis of 2-(oxalylamino)benzoic acids, eliminating the need for intermediate purification steps. []

Q15: How do substituents on the aromatic ring of this compound esters influence their antiallergic activity?

A16: Structure-activity relationship (SAR) studies suggest that an aryl 2'-carbamoyl group and a 3'-methoxy group on the aromatic ring enhance the oral antiallergic activity of this compound esters. []

Q16: Can computational chemistry be used to predict the metabolic fate of substituted anilines, including the formation of this compound derivatives?

A17: Yes, computational chemistry techniques, combined with pattern recognition methods like PLS-DA and SIMCA, have been successfully employed to predict the metabolic fate of substituted anilines. These models, based on calculated physicochemical parameters, can predict N-acetylation and subsequent N-oxanilic acid formation. [, ]

Q17: How does the application of S-metolachlor, a common herbicide, impact the bioaugmentation of atrazine-contaminated soils?

A18: Research indicates that even at high concentrations, S-metolachlor does not significantly hinder the bioaugmentation potential of Pseudomonas sp. strain ADP for atrazine degradation in soil. This suggests the potential for using this bacterium in bioremediation strategies for soils contaminated with both herbicides. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.